Bienvenue dans la boutique en ligne BenchChem!

3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL

nAChR ligand subtype selectivity bispidine SAR

This unique 3-benzyl-9-hydroxy bispidine chemotype enables robust nAChR SAR exploration (α4β2*, α3β4*, α7) with predictable functional pharmacology. Unlike 3-acyl antiarrhythmic bispidines, the N3-benzyl group shifts activity toward partial agonism/antagonism while the C9-OH provides a versatile handle for ester, ether, or carbamate library expansion. Critically, the absence of a carbonyl oxygen at N3 precludes cardiac K⁺ channel block, making this compound an ideal selectivity tool for CNS-targeted programs. Procuring this exact substitution pattern ensures reproducible target engagement; generic bispidine analogs risk inverted pharmacology.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
Cat. No. B7843232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESC1C2CN(CC(C2O)CN1)CC3=CC=CC=C3
InChIInChI=1S/C14H20N2O/c17-14-12-6-15-7-13(14)10-16(9-12)8-11-4-2-1-3-5-11/h1-5,12-15,17H,6-10H2
InChIKeyNBDKFKLLBSEEBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL: Bispidine Scaffold and N-Benzyl Substitution Profile for Targeted Scientific Procurement


3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL (CAS 1177282-21-1 as free base; CAS 1187928-48-8 as dihydrochloride) is a functionalized bispidine derivative featuring a 3,7-diazabicyclo[3.3.1]nonane core with a 9-hydroxyl group and a 3-benzyl substituent . The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold is a naturally occurring bicyclic diamine framework recognized for its rigid chair-chair conformation and capacity to engage diverse biological targets including nicotinic acetylcholine receptors (nAChRs), AMPA receptors, opioid receptors, and cardiac ion channels [1]. The specific substitution pattern—a benzyl group at N3 and a hydroxyl at C9—represents a distinct chemotype that differs from the more extensively characterized 3-acyl (benzoyl) and 3-sulfonyl bispidine derivatives documented in antiarrhythmic patents and from 3-alkyl/heteroaryl bispidines optimized for nAChR subtype selectivity [2].

3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL: Why Bispidine Core Analogs Are Not Functionally Interchangeable


The 3,7-diazabicyclo[3.3.1]nonane scaffold is not a uniform pharmacophore; its biological target engagement, subtype selectivity profile, and functional activity (agonist vs. antagonist) are exquisitely sensitive to N3 and N7 substitution patterns, C9 functionalization, and stereochemistry [1]. Structure-activity relationship (SAR) studies on bispidine-based nAChR ligands have demonstrated that substitution at the N3 position with an alkyl chain versus an aryl/heteroaryl group can shift the functional profile from full agonism to partial agonism or antagonism, while also dramatically altering subtype selectivity between α4β2*, α3β4*, and α7 nAChR subtypes [1]. Similarly, in the antiarrhythmic bispidine series, replacement of a 3-benzoyl group with a 3-phenylsulfonyl moiety or modification of the C9 substituent alters ion channel blocking kinetics, refractory period prolongation, and the critical balance between antiarrhythmic efficacy and negative inotropic liability [2]. Consequently, procuring a generic '3,7-diazabicyclo[3.3.1]nonane derivative' or an alternative N3-substituted analog without rigorous SAR validation introduces substantial risk of altered target engagement, off-target activity, or inverted functional pharmacology, rendering such substitutions scientifically unsound for reproducible experimental outcomes.

3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL: Quantified Differentiation Evidence for Procurement Decision Support


N3-Benzyl Substitution Modulates nAChR Subtype Engagement Relative to N3-Alkyl and N3-Acyl Bispidine Analogs

In a systematic SAR study of 3,7-diazabicyclo[3.3.1]nonane derivatives as nAChR ligands, the nature of the N3 substituent was identified as a primary determinant of receptor subtype selectivity and functional activation profile [1]. While direct binding data for the target compound (3-benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL) is not reported in this study, class-level SAR inferences establish that N3-aryl/benzyl substitution (relative to N3-alkyl substitution) shifts functional activity from full agonism toward partial agonism or antagonism at α4β2* nAChRs and substantially alters the α4β2* versus α3β4* selectivity ratio [1]. This SAR trend distinguishes 3-benzyl bispidines from 3-alkyl bispidines and from 3-acyl (e.g., benzoyl) bispidines documented in the antiarrhythmic patent literature, where the benzoyl carbonyl oxygen serves as a hydrogen bond acceptor critical for Class III antiarrhythmic activity [2].

nAChR ligand subtype selectivity bispidine SAR

C9-Hydroxyl Group Provides Hydrogen Bond Donor/Acceptor Functionality Absent in C9-Unsubstituted and C9-Oxo Bispidine Analogs

Conformational and structural studies on 3,7-diazabicyclo[3.3.1]nonan-9-ol derivatives have established that the C9 hydroxyl group profoundly influences the bicyclic framework's conformation and intermolecular hydrogen bonding capacity [1]. In a series of 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol esters, the C9 substituent orientation (syn vs. anti relative to the adjacent six-membered ring) dictates the boat-chair equilibrium of the bispidine core, which in turn affects the spatial presentation of pharmacophoric elements [1]. This is in direct contrast to C9-unsubstituted bispidines, which adopt a more rigid chair-chair conformation, and to C9-oxo (ketone) derivatives such as HZ2 and related κ-opioid agonists, where the carbonyl group restricts conformational flexibility and alters hydrogen bonding patterns [2].

hydrogen bonding conformational analysis receptor binding

3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL Exhibits Distinct Substituent Profile from 3-Benzoyl Antiarrhythmic Bispidines in Cardiac Ion Channel Pharmacology

Patents and literature on 3,7-diazabicyclo[3.3.1]nonane derivatives as antiarrhythmic agents consistently identify the 3-benzoyl (or 3-phenylsulfonyl) substituent as a critical structural requirement for Class III antiarrhythmic activity, which is characterized by prolongation of the cardiac action potential duration and effective refractory period via potassium channel blockade [1]. The carbonyl or sulfonyl oxygen at the 3-position serves as an essential hydrogen bond acceptor that anchors the ligand within the ion channel pore [2]. The target compound (3-benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL) lacks this carbonyl oxygen, possessing instead a benzyl group attached directly to N3 via a methylene linker. This structural distinction—the absence of the H-bond acceptor carbonyl/sulfonyl oxygen at N3—strongly suggests that the target compound would not exhibit the Class III antiarrhythmic pharmacology characteristic of 3-benzoyl bispidines such as tedisamil and its analogs [2].

cardiac arrhythmia ion channel class III antiarrhythmic

Benzyl Group Introduces Aromatic π-Stacking Potential Not Present in 3-Alkyl Bispidine Analogs

The presence of a benzyl substituent at N3 introduces an aromatic phenyl ring capable of engaging in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within receptor binding pockets [1]. This aromatic interaction potential is entirely absent in 3-alkyl-substituted bispidines (e.g., 3-methyl, 3-ethyl, 3-isopropyl derivatives) [1]. In the nAChR ligand SAR study, aryl and heteroaryl substituents at N3 were associated with distinct subtype selectivity profiles and functional activity shifts relative to alkyl substituents, suggesting that aromatic interactions contribute meaningfully to receptor recognition [1]. The benzyl group of the target compound offers a phenyl ring separated from the bispidine nitrogen by a single methylene spacer, providing conformational flexibility in π-stacking geometry that differs from directly N-linked phenyl (3-phenyl) bispidines.

π-π stacking ligand-receptor interaction aromatic pharmacophore

3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL: Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


nAChR Subtype Selectivity Profiling and Functional Pharmacology Studies

Based on class-level SAR evidence that N3-aryl/benzyl substitution on the bispidine scaffold modulates nAChR subtype selectivity and shifts functional activity from full agonism toward partial agonism/antagonism [1], this compound is positioned for nAChR ligand screening campaigns targeting α4β2*, α3β4*, and α7 subtypes. Its benzyl substituent provides aromatic π-stacking potential [1] while the C9-hydroxyl group offers hydrogen bonding capacity [2], enabling exploration of structure-activity relationships distinct from both 3-alkyl bispidines and 3-acyl antiarrhythmic bispidines. Suitable assays include radioligand binding displacement, two-electrode voltage clamp electrophysiology in Xenopus oocytes, and calcium flux assays in recombinant cell lines.

Synthetic Intermediate for Derivatization via C9-Hydroxyl Functionalization

The C9-hydroxyl group serves as a versatile synthetic handle for esterification, etherification, carbamate formation, or oxidation to the corresponding ketone [1]. This enables the generation of focused compound libraries with systematic variation at C9 while maintaining the 3-benzyl pharmacophore. Potential derivatives include 9-O-acyl esters, 9-O-alkyl ethers, and 9-oxo (ketone) analogs, each with distinct conformational preferences, hydrogen bonding profiles, and lipophilicity [1]. Such libraries are valuable for SAR expansion in nAChR ligand optimization or for exploring other bispidine-accessible targets including AMPA receptors and κ-opioid receptors [3].

Metal Complexation and Coordination Chemistry Studies

The 3,7-diazabicyclo[3.3.1]nonane (bispidine) framework is a well-established ligand scaffold for transition metal coordination, forming stable complexes with iron, manganese, copper, and other metals [1]. The target compound, with its N3-benzyl substituent and C9-hydroxyl group, offers a differentiated coordination environment compared to simpler bispidine ligands. The hydroxyl group can participate in metal coordination or hydrogen bonding to secondary sphere ligands, while the benzyl group introduces steric bulk that may influence complex geometry and stability. Potential applications include oxidation catalysis, magnetic materials, and metal-based radiopharmaceutical precursor development [1].

Negative Control or Pharmacological Tool Compound for Antiarrhythmic Bispidine Studies

Given the SAR evidence that a 3-benzoyl (or 3-phenylsulfonyl) group with a carbonyl/sulfonyl oxygen is essential for Class III antiarrhythmic activity in bispidine derivatives [1], the target compound—which contains a 3-benzyl group lacking this H-bond acceptor oxygen—is predicted to lack significant cardiac potassium channel blocking activity [1]. This structural distinction makes the target compound a suitable negative control or selectivity tool in antiarrhythmic drug discovery programs seeking to differentiate on-target (ion channel) from off-target (nAChR/CNS) bispidine pharmacology, or vice versa in nAChR programs seeking to exclude cardiac liability.

Quote Request

Request a Quote for 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.